Nanomolar SIRT5 Affinity: Et‑29 vs. SIRT5 Inhibitor 3
Et‑29 (NRD167) inhibits SIRT5 with a Ki of 40 nM, representing a >100‑fold improvement in potency over the early‑generation competitive inhibitor SIRT5 inhibitor 3, which exhibits an IC₅₀ of 5.9 μM . Both values were obtained in SIRT5 desuccinylation assays, enabling direct comparison of enzyme‑target engagement.
| Evidence Dimension | SIRT5 inhibitory potency |
|---|---|
| Target Compound Data | Ki = 40 nM |
| Comparator Or Baseline | SIRT5 inhibitor 3: IC₅₀ = 5.9 μM |
| Quantified Difference | >100‑fold greater potency (40 nM vs. 5,900 nM) |
| Conditions | SIRT5 desuccinylation assay |
Why This Matters
Higher potency enables use at lower concentrations, reducing the risk of off‑target effects and compound interference in cellular assays.
